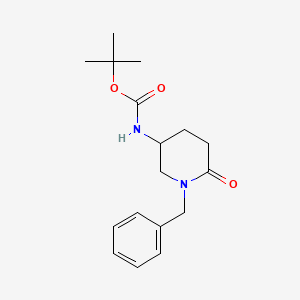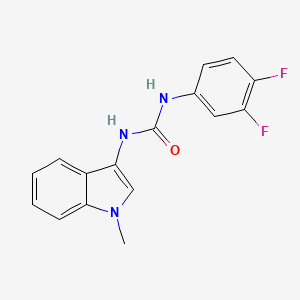
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, also known as MK-1775, is a selective inhibitor of the checkpoint kinase 1 (CHK1). It has been found to have potential applications in cancer treatment, as it can enhance the efficacy of DNA-damaging agents by inhibiting CHK1, which is involved in DNA damage response and repair.
Wissenschaftliche Forschungsanwendungen
Hydrogel Formation and Anion Tuning
Hydrogelators, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrate the ability to form hydrogels in acidic conditions. The morphology and rheology of these gels can be tuned by varying the anion, offering a method to control the gels' physical properties. This anion tuning is essential for developing materials with specific characteristics, such as elastic storage modulus, which can be ordered according to the acid used in the hydrogel's formation. Such materials have applications ranging from drug delivery systems to soft robotics due to their unique physical properties (Lloyd & Steed, 2011).
Inhibition of Chitin Synthesis
Compounds structurally similar to 1-(3,4-difluorophenyl)-3-(1-methyl-1H-indol-3-yl)urea, like diflubenzuron, inhibit chitin synthesis in insect larvae. This action disrupts the development of the insect's exoskeleton, leading to its death. Such compounds are valuable for pest control in agriculture, offering a targeted method to manage pest populations without affecting non-target species. The specificity and efficiency of these compounds make them an important tool in integrated pest management strategies (Deul, Jong & Kortenbach, 1978).
Urea-Fluoride Interaction
Research into the interactions between urea derivatives and fluoride ions has revealed complex behaviors including hydrogen bonding and proton transfer mechanisms. These studies have implications for understanding the fundamental chemistry that underlies many biological and industrial processes. The ability of urea derivatives to form complexes with fluoride can be exploited in designing new materials and chemical sensors, as well as in pharmaceutical development where specific ion interactions are crucial (Boiocchi et al., 2004).
Serotonin Reuptake Inhibition
Unsymmetrical ureas, including compounds similar to this compound, have been explored for their potential as antidepressants due to their dual action as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonists. This dual pharmacological profile suggests an enhancement in serotonergic neurotransmission, potentially leading to more effective treatments for depression. These findings highlight the importance of urea derivatives in medicinal chemistry, offering a new approach to the development of antidepressant therapies (Matzen et al., 2000).
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)-3-(1-methylindol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O/c1-21-9-14(11-4-2-3-5-15(11)21)20-16(22)19-10-6-7-12(17)13(18)8-10/h2-9H,1H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQTEULQPLPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[(benzyloxy)imino]-3-oxobutanoate](/img/structure/B2645264.png)
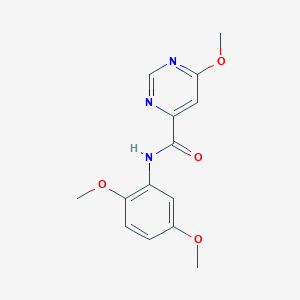

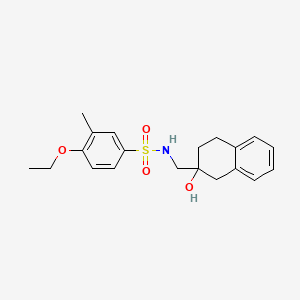
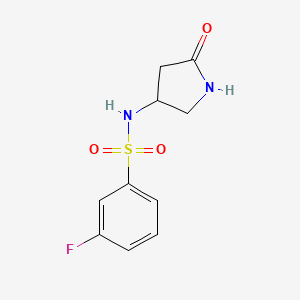




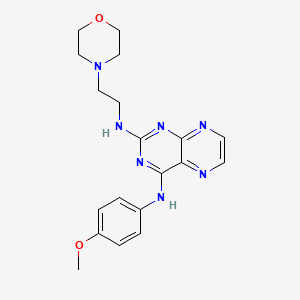
![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2645280.png)
![Methyl 3-{[(4-ethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2645282.png)
